2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine
Overview
Description
2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom and a pyrazole ring. The presence of the trifluoromethyl group on the pyrazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, such as 1,1,1-trifluoro-3-methyl-2,4-pentanedione, under acidic conditions.
Coupling with Pyridine: The synthesized pyrazole is then coupled with 2-bromo-6-chloropyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative.
Scientific Research Applications
2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-Chloro-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine: Substitution of bromine with chlorine alters its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from similar compounds .
Properties
IUPAC Name |
2-bromo-6-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3N3/c1-6-5-7(10(12,13)14)17(16-6)9-4-2-3-8(11)15-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJINAMPCVQLHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675354 | |
Record name | 2-Bromo-6-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-44-2 | |
Record name | 2-Bromo-6-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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